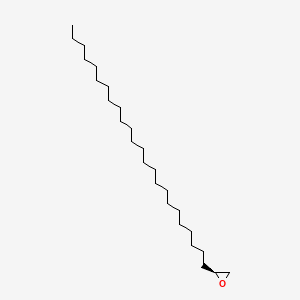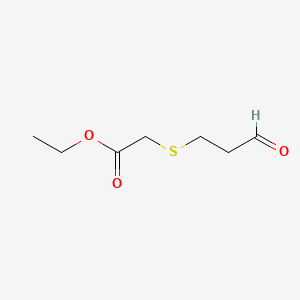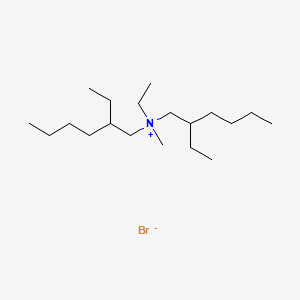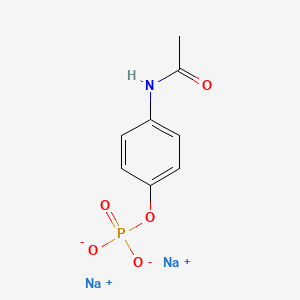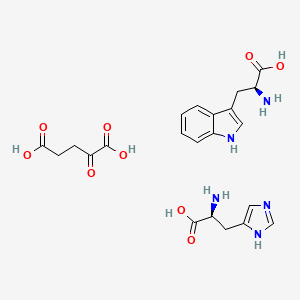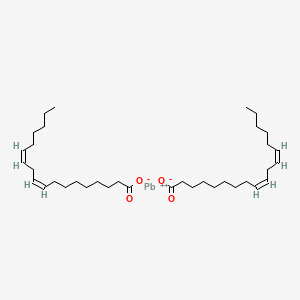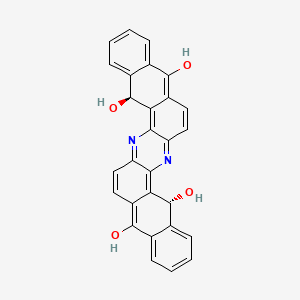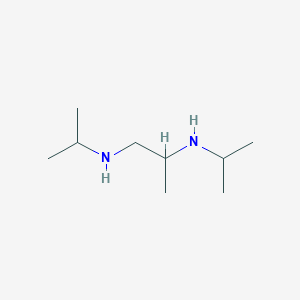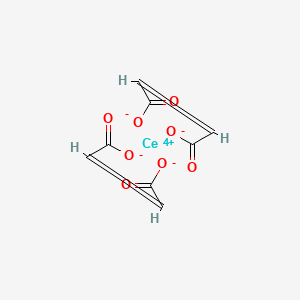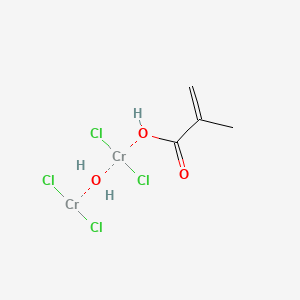
Tetrachloro-mu-methacrylato-mu-oxodichromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachloro-mu-methacrylato-mu-oxodichromium is a heterocyclic organic compound with the molecular formula C₄H₅Cl₄Cr₂O₃ and a molecular weight of 349.908720 g/mol . It is known for its unique structure, which includes chromium atoms coordinated with chlorine and methacrylate ligands. This compound is primarily used in research and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrachloro-mu-methacrylato-mu-oxodichromium typically involves the reaction of chromium chloride with methacrylic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The specific reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity .
Industrial Production Methods
While this compound is mainly produced for research purposes, industrial-scale production would involve similar synthetic routes with additional steps for purification and quality control. The use of advanced techniques like chromatography and spectroscopy ensures the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Tetrachloro-mu-methacrylato-mu-oxodichromium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium compounds.
Reduction: It can be reduced to lower oxidation state chromium species.
Substitution: Chlorine atoms in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions may produce chromium(II) species. Substitution reactions can result in a variety of chromium complexes with different ligands .
Aplicaciones Científicas De Investigación
Tetrachloro-mu-methacrylato-mu-oxodichromium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other chromium complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the development of new materials and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of tetrachloro-mu-methacrylato-mu-oxodichromium involves its interaction with molecular targets, primarily through coordination with metal centers. The compound can form complexes with various biomolecules, influencing their structure and function. This interaction can modulate biochemical pathways and cellular processes, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetrachloro-mu-acetato-mu-oxodichromium: Similar in structure but with acetate ligands instead of methacrylate.
Tetrachloro-mu-propionato-mu-oxodichromium: Contains propionate ligands.
Tetrachloro-mu-butyrato-mu-oxodichromium: Features butyrate ligands.
Uniqueness
Tetrachloro-mu-methacrylato-mu-oxodichromium is unique due to its methacrylate ligands, which impart distinct chemical and physical properties. These properties make it particularly useful in specific research applications, such as the development of new materials and catalysts .
Propiedades
Número CAS |
34430-82-5 |
|---|---|
Fórmula molecular |
C4H8Cl4Cr2O3 |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
dichlorochromium;2-methylprop-2-enoic acid;hydrate |
InChI |
InChI=1S/C4H6O2.4ClH.2Cr.H2O/c1-3(2)4(5)6;;;;;;;/h1H2,2H3,(H,5,6);4*1H;;;1H2/q;;;;;2*+2;/p-4 |
Clave InChI |
KRWPZYBVSIYVFN-UHFFFAOYSA-J |
SMILES canónico |
CC(=C)C(=O)O.O.Cl[Cr]Cl.Cl[Cr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


